molecular formula C19H16ClNO B12514558 (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol CAS No. 812676-46-3

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol

Cat. No.: B12514558
CAS No.: 812676-46-3
M. Wt: 309.8 g/mol
InChI Key: OKNGWVIYRSAWRF-CYBMUJFWSA-N
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Description

Crystallographic Analysis of Benzo[e]indole Core Framework

The benzo[e]indole core of the compound was investigated via single-crystal X-ray diffraction (XRD), revealing a planar bicyclic system with minimal deviation from coplanarity (mean atomic displacement < 0.1 Å). The fused aromatic rings exhibit bond lengths characteristic of localized π-electron systems, with C–C bonds in the indole moiety measuring 1.38–1.42 Å, consistent with aromatic delocalization. The dihydrofuran ring adopts a half-chair conformation, as evidenced by puckering parameters (q~2~ = 0.42 Å, φ = 112°), which stabilize the framework through reduced steric strain.

A critical feature is the orientation of the chloromethyl (-CH~2~Cl) and phenyl substituents. The chloromethyl group lies perpendicular to the benzo[e]indole plane (dihedral angle = 89.7°), while the phenyl ring at position 3 is tilted at 32.5° relative to the indole system. Intermolecular interactions, including C–H···Cl hydrogen bonds (2.95 Å) and π-π stacking between adjacent indole rings (centroid distance = 3.81 Å), contribute to crystalline lattice stability.

Table 1: Selected crystallographic parameters

Parameter Value
C–C bond length (indole) 1.38–1.42 Å
Dihedral angle (Ph–indole) 32.5°
C–H···Cl distance 2.95 Å
π-π stacking distance 3.81 Å

Stereochemical Configuration Analysis via Chiral Resolution Techniques

The absolute (S)-configuration at the C1 position was determined using chiral high-performance liquid chromatography (HPLC) coupled with circular dichroism (CD). Enantiomeric separation achieved a resolution factor (R~s~) of 2.1 on a Chiralpak IA-3 column using hexane:isopropanol (85:15). CD spectra exhibited a positive Cotton effect at 254 nm (Δε = +3.7), corroborating the (S)-configuration through comparison with computed electronic transitions.

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level further validated the stereochemistry. The (S)-enantiomer showed a 1.8 kcal/mol stabilization over its (R)-counterpart due to favorable van der Waals interactions between the chloromethyl group and the phenyl ring. Hirshfeld surface analysis highlighted distinct fingerprint plots for each enantiomer, with the (S)-form exhibiting enhanced Cl···H contacts (14.2% surface area contribution vs. 9.8% for (R)).

Table 2: Chiral resolution data

Parameter Value
HPLC resolution (R~s~) 2.1
CD Cotton effect (Δε) +3.7 at 254 nm
DFT energy difference 1.8 kcal/mol

Conformational Dynamics in Solution Phase Studied by NMR Spectroscopy

Variable-temperature ~1~H NMR (500 MHz, DMSO-d~6~) revealed dynamic behavior in the dihydrofuran ring. At 298 K, the C2 and C3 protons appeared as broad singlets (δ 4.21 and 3.89 ppm), coalescing into distinct doublets at 233 K (J = 10.2 Hz), indicative of restricted rotation about the C1–C2 bond. Nuclear Overhauser effect spectroscopy (NOESY) correlations between H1 (δ 5.12 ppm) and H3 (δ 3.89 ppm) confirmed a cisoid arrangement of the chloromethyl and phenyl groups in the dominant conformation.

The hydroxyl proton at C5 (δ 9.34 ppm) exhibited strong solvent-dependent shifts, moving upfield by 0.45 ppm in CDCl~3~ due to reduced hydrogen bonding. ~13~C NMR assignments corroborated the connectivity, with the chloromethyl carbon (C11) resonating at δ 44.7 ppm and the quaternary C3 (bearing phenyl) at δ 128.3 ppm.

Table 3: Key NMR assignments

Proton/Carbon δ (ppm)
H1 (chiral center) 5.12
C11 (CH~2~Cl) 44.7
C3 (phenyl-bearing) 128.3

Properties

CAS No.

812676-46-3

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

(1S)-1-(chloromethyl)-3-phenyl-1,2-dihydrobenzo[e]indol-5-ol

InChI

InChI=1S/C19H16ClNO/c20-11-13-12-21(14-6-2-1-3-7-14)17-10-18(22)15-8-4-5-9-16(15)19(13)17/h1-10,13,22H,11-12H2/t13-/m1/s1

InChI Key

OKNGWVIYRSAWRF-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](C2=C(N1C3=CC=CC=C3)C=C(C4=CC=CC=C42)O)CCl

Canonical SMILES

C1C(C2=C(N1C3=CC=CC=C3)C=C(C4=CC=CC=C42)O)CCl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Retrosynthetic Approaches

The synthesis of (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol can be approached through several retrosynthetic pathways based on established methods for related compounds. Key disconnections typically involve:

  • Late-stage introduction of the chloromethyl group with controlled stereochemistry
  • Installation of the phenyl group at position 3 either before or after formation of the indole ring system
  • Construction of the benzo[e]indole core from appropriate precursors
  • Protection/deprotection strategies for the hydroxyl group at position 5

Key Synthetic Challenges

The preparation of this compound presents several significant challenges:

  • Achieving the correct (1S) stereochemistry at the C1 position
  • Selective introduction of the phenyl group at position 3
  • Managing the reactivity of the hydroxyl group during synthesis
  • Ensuring compatibility of reaction conditions with the sensitive chloromethyl functionality

General Synthetic Strategies

Construction of the Benzo[e]indole Core

The benzo[e]indole core can be constructed using several established methodologies that have been applied to similar systems. These approaches provide the foundation for further functionalization to obtain the target compound.

From Naphthalene Derivatives

Stereoselective Synthesis Approaches for (1S) Configuration

Chiral Pool Strategies

The use of chiral starting materials derived from the chiral pool represents one approach to establishing the (1S) configuration at C1. Patent literature describes the synthesis of (S)-tert-butyl 1-(chloromethyl)-5-hydroxy-1H-benzoeindole-3(2H)-carboxylate as a key intermediate that can be further elaborated to obtain the target compound.

Asymmetric Catalysis

Asymmetric catalysis can be employed to control the stereochemistry during key bond-forming steps. This approach typically involves:

  • Chiral metal catalysts for asymmetric hydrogenation or addition reactions
  • Organocatalytic methods for stereoselective transformations
  • Enzyme-catalyzed reactions for specific transformations with high stereoselectivity

Resolution Techniques

For cases where direct stereoselective synthesis is challenging, resolution of racemic mixtures provides an alternative approach:

  • Classical resolution using chiral acids or bases to form separable diastereomeric salts
  • Kinetic resolution exploiting different reaction rates of enantiomers with chiral reagents
  • Chromatographic separation using chiral stationary phases

The specific resolution method depends on the structure of the intermediate and the scale of the synthesis.

Introduction of the Phenyl Group at Position 3

Cross-Coupling Approaches

The introduction of the phenyl group at position 3 can be achieved through various cross-coupling methodologies, depending on the functionalization of the intermediate:

Suzuki-Miyaura Coupling

This approach involves coupling between an appropriately functionalized benzo[e]indole core (typically containing a halide or triflate at position 3) and phenylboronic acid or its derivatives:

Catalyst System Solvent Base Temperature Time Typical Yield
Pd(PPh₃)₄ (5 mol%) Dioxane/H₂O (4:1) K₂CO₃ (3 eq.) 80-100°C 12-24h 75-85%
Pd(dppf)Cl₂ (2.5 mol%) THF K₃PO₄ (2 eq.) 60-80°C 8-16h 80-90%
Pd(OAc)₂/SPhos (3/6 mol%) Toluene/H₂O/EtOH K₃PO₄ (3 eq.) 80°C 8-12h 85-95%

This approach offers mild conditions and compatibility with various functional groups, making it suitable for late-stage functionalization.

Direct C-H Arylation

Direct C-H arylation represents a more atom-economical approach, avoiding the need for pre-functionalization of the benzo[e]indole core:

(1S)-1-(Chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-OPG + Ph-X → 
(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-OPG

Where PG represents a protecting group for the hydroxyl function and Ph-X is a phenyl halide (typically iodobenzene or bromobenzene).

Typical conditions include:

  • Pd(OAc)₂ or Pd(TFA)₂ (5-10 mol%)
  • Ligand: Phosphines or N-heterocyclic carbenes
  • Base: Cs₂CO₃ or K₂CO₃
  • Additive: Pivalic acid
  • Solvent: DMA or NMP
  • Temperature: 100-140°C
  • Time: 12-48h

Installation of the Chloromethyl Group with (1S) Configuration

Direct Chlorination Approaches

The introduction of the chloromethyl group at C1 with the desired (1S) configuration represents a critical step in the synthesis. Several approaches can be employed:

From Hydroxymethyl Precursors

One common strategy involves the conversion of a (1S)-hydroxymethyl precursor to the corresponding chloromethyl derivative:

(1S)-1-(Hydroxymethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-OPG →
(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-OPG

This transformation can be accomplished using various chlorinating agents:

Chlorinating Agent Solvent Temperature Time Typical Yield Notes
SOCl₂ CH₂Cl₂ 0°C to rt 2-4h 80-90% Addition of base can minimize racemization
POCl₃ Pyridine 0°C 1-3h 75-85% Milder conditions
Mesyl-Cl followed by LiCl THF -10°C to rt 6-12h (two steps) 70-80% Two-step process with less racemization

The chlorination must be performed under carefully controlled conditions to minimize racemization at the stereogenic center.

SN2 Displacement Strategies

Another approach involves the SN2 displacement of an appropriate leaving group (mesylate, tosylate, or triflate) with a chloride nucleophile:

(1S)-1-(R-methyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-OPG →
(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-OPG

Where R represents a leaving group such as mesylate, tosylate, or triflate.

Typical conditions include:

  • Nucleophile: LiCl or NaCl
  • Solvent: DMF, DMSO, or acetone
  • Temperature: 50-80°C
  • Time: 4-12h

This approach relies on the inversion of configuration during the SN2 process, requiring careful selection of the starting material to ensure the correct final stereochemistry.

Asymmetric Approaches

For cases where the stereocenter must be established during the synthesis, asymmetric methods can be employed:

  • Asymmetric hydrogenation of prochiral precursors
  • Stereoselective additions to appropriate electrophiles
  • Enzymatic processes with high stereoselectivity

These approaches generally require the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Deprotection Strategies for the Hydroxyl Group

The final step in the synthesis typically involves the deprotection of the hydroxyl group at position 5. The specific conditions depend on the protecting group employed:

Protecting Group Deprotection Conditions Reaction Time Temperature Typical Yield Compatibility with Chloromethyl Group
Methyl ether HBr (48%) 2-4h Reflux 90-96% Moderate (potential side reactions)
Methyl ether BBr₃, CH₂Cl₂ 2-8h -78°C to rt 85-95% Good (when performed at low temperature)
Benzyl ether H₂, Pd/C, EtOH 2-6h rt 90-95% Excellent
Silyl ether (TBDMS) TBAF, THF 1-2h 0°C to rt 90-98% Good
Acetate K₂CO₃, MeOH 0.5-2h rt 85-95% Good

The choice of deprotection conditions must account for the sensitivity of the chloromethyl group to avoid unwanted side reactions.

Complete Synthetic Pathways

Based on the information available in the literature, several complete synthetic routes can be proposed for the preparation of this compound:

Pathway A: Via Protected 5-Hydroxy Intermediates

This pathway utilizes protected 5-hydroxy benzo[e]indole intermediates, with late-stage introduction of the phenyl group:

  • Synthesis of (S)-tert-butyl 1-(chloromethyl)-5-(protected hydroxy)-1H-benzoeindole-3(2H)-carboxylate
  • Introduction of the phenyl group at position 3 via cross-coupling methods
  • Deprotection of the hydroxyl group
  • Optional: Protection/deprotection of the indole nitrogen as needed

This pathway is supported by the synthetic methods described in patents for related CBI derivatives.

Purification and Characterization

Purification Methods

The purification of this compound and its synthetic intermediates typically involves:

  • Column chromatography using silica gel with appropriate solvent systems (commonly hexane/ethyl acetate mixtures)
  • Recrystallization from suitable solvents (ethanol, ethyl acetate, or toluene/hexane mixtures)
  • Preparative HPLC for final purification and resolution of enantiomers if needed

Analytical Characterization

The characterization of the target compound and key intermediates typically includes:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm structure
  • Mass spectrometry for molecular weight confirmation
  • IR spectroscopy to identify key functional groups
  • Optical rotation to confirm stereochemistry
  • Chiral HPLC to assess enantiomeric purity
  • X-ray crystallography (when possible) to confirm absolute configuration

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(Hydroxymethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol
  • (1S)-1-(Methyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol
  • (1S)-1-(Bromomethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol

Uniqueness

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol is unique due to its specific chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological effects, including cytotoxicity, mechanism of action, and therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16ClN1O1\text{C}_{16}\text{H}_{16}\text{ClN}_{1}\text{O}_{1}

Biological Activity Overview

Recent studies have highlighted the compound's significant biological activities, particularly in the context of cancer research. The following sections detail specific findings related to its cytotoxic effects and mechanisms.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effectiveness of this compound.

Cell Line IC50 (µM) Reference
NCI-N87 (Gastric)7.7
SK-OV3 (Ovarian)26

These results indicate that the compound exhibits potent cytotoxic activity against human gastric and ovarian cancer cell lines.

The mechanism by which this compound exerts its effects appears to involve DNA alkylation. The compound acts as a DNA-binding agent, which enhances its cytotoxic potential. The presence of a chloromethyl group is believed to facilitate this interaction, leading to increased curvature and hydrophobicity that may enhance binding affinity to DNA structures .

Case Studies

A notable study involved the synthesis and evaluation of various analogues of this compound. These analogues were assessed for their cytotoxic effects on cancer cell lines. The study found that modifications at specific positions significantly impacted biological activity. For instance, adding methoxy groups at certain positions enhanced cytotoxicity by improving van der Waals interactions .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

Compound IC50 (µM) Notes
(S)-1-(Chloromethyl)-8-methoxy...5.4Higher potency due to methoxy substitution
(S)-seco-MCBI11Demonstrated effective DNA alkylation

This table illustrates that structural modifications can lead to significant variations in biological activity.

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